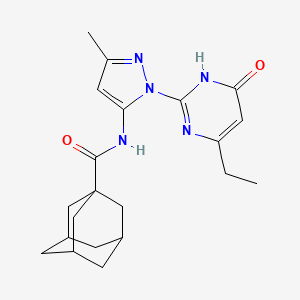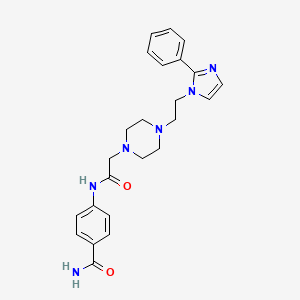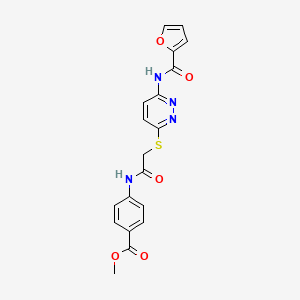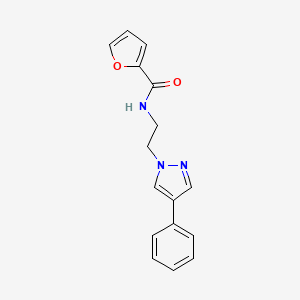
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a subclass of the organofluorines .
Synthesis Analysis
Boronic acids, including “(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid”, can be synthesized from carboxylic acids by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .Molecular Structure Analysis
The molecular formula of “(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid” is C14H11BF3NO3 . The average mass is 309.048 Da and the monoisotopic mass is 309.078400 Da .Chemical Reactions Analysis
Boronic acids, such as “(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of “(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid” is 309.048 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Mecanismo De Acción
Target of Action
The primary target of the compound (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its bioavailability.
Result of Action
The result of the action of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions and is widely applied in the field of chemistry .
Action Environment
The action of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.
Direcciones Futuras
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, the future directions of “(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid” could involve its use in the synthesis of new compounds with improved properties.
Propiedades
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(7-9)15(21)22/h1-8,21-22H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKKGMXRCKLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579372.png)

![6-benzyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2579376.png)



![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2579388.png)

